molecular formula C5H9BrO B11947734 4-Bromopent-4-en-1-ol CAS No. 64180-78-5

4-Bromopent-4-en-1-ol

Cat. No.: B11947734
CAS No.: 64180-78-5
M. Wt: 165.03 g/mol
InChI Key: FDTDLMYTGDRZHM-UHFFFAOYSA-N
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Description

4-Bromopent-4-en-1-ol is an organic compound with the molecular formula C5H9BrO It is a brominated alcohol, characterized by the presence of a bromine atom attached to a pentene chain with a hydroxyl group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromopent-4-en-1-ol can be synthesized through several methods. One common approach involves the bromination of pent-4-en-1-ol. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopent-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromopent-4-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromopent-4-en-1-ol depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. This involves the nucleophile attacking the carbon atom bonded to the bromine, leading to the displacement of the bromine atom .

Comparison with Similar Compounds

Uniqueness: 4-Bromopent-4-en-1-ol is unique due to its specific positioning of the bromine and hydroxyl groups, which imparts distinct reactivity and properties. This makes it particularly useful in selective organic transformations and as a versatile intermediate in synthetic chemistry .

Properties

CAS No.

64180-78-5

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

4-bromopent-4-en-1-ol

InChI

InChI=1S/C5H9BrO/c1-5(6)3-2-4-7/h7H,1-4H2

InChI Key

FDTDLMYTGDRZHM-UHFFFAOYSA-N

Canonical SMILES

C=C(CCCO)Br

Origin of Product

United States

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